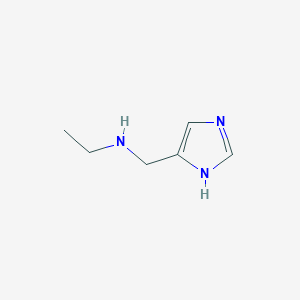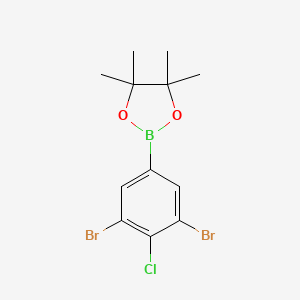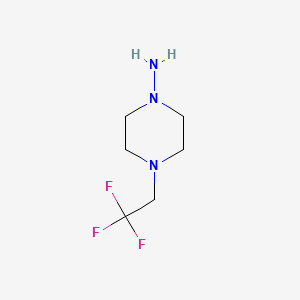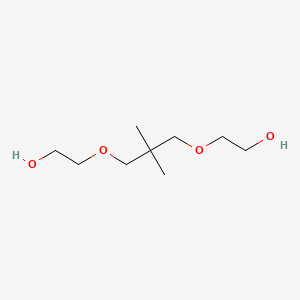
Ethyl-(3H-imidazol-4-ylmethyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl-(3H-imidazol-4-ylmethyl)-amine is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Imidazoles are known for their versatility and are found in various biologically active molecules, including histidine and histamine. The ethylaminomethyl substitution at the 4-position of the imidazole ring introduces unique chemical properties, making this compound of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-(3H-imidazol-4-ylmethyl)-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with a suitable imidazole precursor under controlled conditions. The reaction may involve the use of catalysts such as nickel or palladium to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions: Ethyl-(3H-imidazol-4-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylaminomethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole derivatives .
科学的研究の応用
Ethyl-(3H-imidazol-4-ylmethyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme catalysis and as a ligand in metal complexes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and functional materials.
作用機序
The mechanism of action of Ethyl-(3H-imidazol-4-ylmethyl)-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The ethylaminomethyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .
類似化合物との比較
Imidazole: The parent compound, known for its role in biological systems and as a precursor to various derivatives.
Histidine: An amino acid containing an imidazole ring, essential for protein structure and function.
Histamine: A biogenic amine derived from histidine, involved in immune response and neurotransmission.
Uniqueness: Ethyl-(3H-imidazol-4-ylmethyl)-amine is unique due to the presence of the ethylaminomethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and binding affinity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
680590-99-2 |
|---|---|
分子式 |
C6H11N3 |
分子量 |
125.17 g/mol |
IUPAC名 |
N-(1H-imidazol-5-ylmethyl)ethanamine |
InChI |
InChI=1S/C6H11N3/c1-2-7-3-6-4-8-5-9-6/h4-5,7H,2-3H2,1H3,(H,8,9) |
InChIキー |
XNLRNDUNAWNDTC-UHFFFAOYSA-N |
正規SMILES |
CCNCC1=CN=CN1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[(Methylsulfonyl)methyl]nicotinic acid](/img/structure/B8686739.png)













